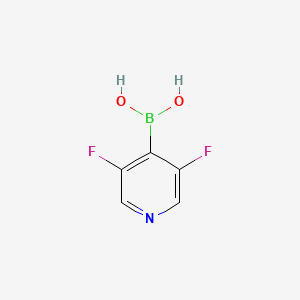

(3,5-difluoropyridin-4-yl)boronic Acid

Descripción general

Descripción

(3,5-Difluoropyridin-4-yl)boronic acid, also known as 3,5-DF-4-BA, is a boron-containing organic compound that is used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in water, alcohols, and other organic solvents. 3,5-DF-4-BA has a variety of applications in scientific research, including synthesis of organic compounds, biochemical and physiological studies, and drug discovery. This article will discuss the synthesis of 3,5-DF-4-BA, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Aplicaciones Científicas De Investigación

Sensing Applications

Boronic acids, including (3,5-difluoropyridin-4-yl)boronic Acid, are known for their ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions. This interaction is fundamental to their use in various sensing applications, which can be either homogeneous assays or heterogeneous detection methods . These applications include the detection of sugars and other diol-containing biomolecules, which is crucial in medical diagnostics and environmental monitoring.

Protein Manipulation and Modification

The interaction of boronic acids with diols is also exploited in the field of proteomics, where they are used for protein manipulation and modification . This includes the labeling of proteins for imaging purposes, the modification of protein structures for studying protein function, and the development of new therapeutic proteins.

Therapeutic Development

Boronic acids have been investigated for their potential in therapeutic development. Their unique interactions with biological molecules make them suitable candidates for drug design, particularly in targeting enzymes or receptors that interact with diols or Lewis bases .

Separation Technologies

In analytical chemistry, (3,5-difluoropyridin-4-yl)boronic Acid can be used in separation technologies. It can facilitate the separation of saccharides and other diol-containing compounds from complex mixtures, which is essential for sample preparation and purification processes .

Suzuki–Miyaura Coupling

This compound plays a role in Suzuki–Miyaura coupling reactions, a widely applied method for forming carbon-carbon bonds in organic synthesis . The boronic acid moiety acts as a crucial partner in these reactions, allowing for the construction of complex organic molecules.

Electrophoresis of Glycated Molecules

Boronic acids are utilized in the electrophoresis of glycated molecules, which is an important technique for the analysis of glycosylated proteins and lipids. This application is particularly relevant in the diagnosis and monitoring of diseases such as diabetes .

Microparticles and Polymers for Analytical Methods

The boronic acid functional groups are used to construct microparticles and polymers that have applications in analytical methods. These materials can be designed to respond to specific analytes, making them useful in biosensing and diagnostic assays .

Controlled Release Systems

In pharmaceutical applications, (3,5-difluoropyridin-4-yl)boronic Acid can be incorporated into polymers for the controlled release of drugs like insulin. This is particularly useful in creating responsive drug delivery systems that can adjust the release rate based on the concentration of analytes such as glucose .

Mecanismo De Acción

Target of Action

The primary target of the compound (3,5-difluoropyridin-4-yl)boronic Acid is in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the Suzuki–Miyaura coupling reaction, (3,5-difluoropyridin-4-yl)boronic Acid interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway affected by (3,5-difluoropyridin-4-yl)boronic Acid is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway involve the formation of new carbon–carbon bonds, contributing to the synthesis of complex organic compounds .

Result of Action

The molecular and cellular effects of the action of (3,5-difluoropyridin-4-yl)boronic Acid involve the formation of new carbon–carbon bonds . This results in the synthesis of complex organic compounds, which can be used in various chemical and pharmaceutical applications .

Action Environment

The action, efficacy, and stability of (3,5-difluoropyridin-4-yl)boronic Acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known for its mild and functional group tolerant reaction conditions . .

Propiedades

IUPAC Name |

(3,5-difluoropyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BF2NO2/c7-3-1-9-2-4(8)5(3)6(10)11/h1-2,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJCALFSHGHOQLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=NC=C1F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40391702 | |

| Record name | (3,5-Difluoropyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,5-difluoropyridin-4-yl)boronic Acid | |

CAS RN |

956003-87-5 | |

| Record name | B-(3,5-Difluoro-4-pyridinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=956003-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,5-Difluoropyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

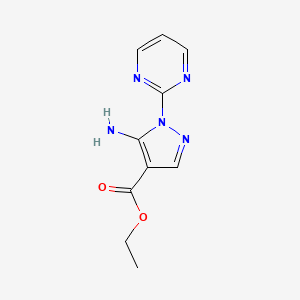

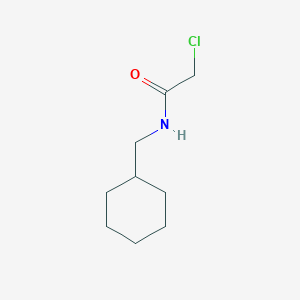

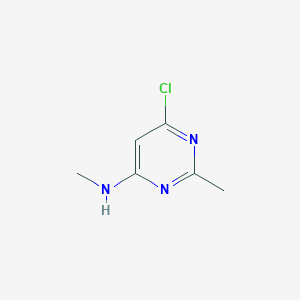

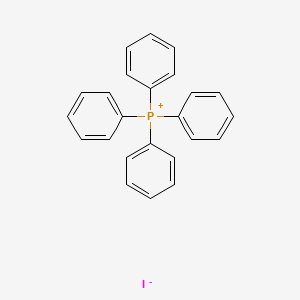

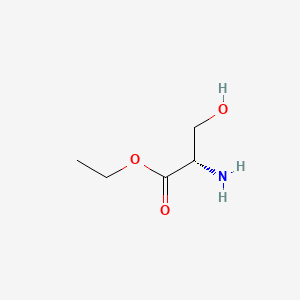

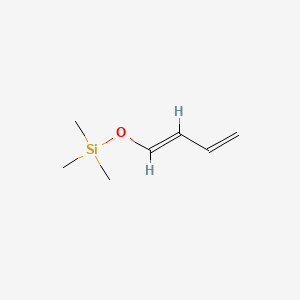

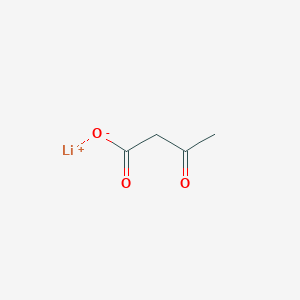

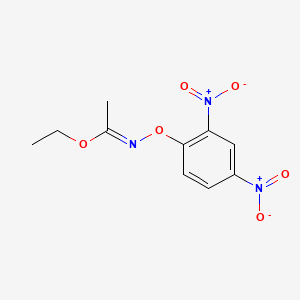

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.